molecular formula C8H8ClNO2 B11907860 3-(2-Chloropyridin-4-YL)oxetan-3-OL

3-(2-Chloropyridin-4-YL)oxetan-3-OL

Cat. No.: B11907860
M. Wt: 185.61 g/mol
InChI Key: VEFRDVVLKQVKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloropyridin-4-yl)oxetan-3-ol (CAS 1263400-52-7) is a high-value chemical building block with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound features an oxetane ring, a structure that is of significant interest in modern medicinal chemistry as a bioisostere, often used as a surrogate for carboxylic acid or other functional groups to improve the physicochemical properties of drug candidates, such as metabolic stability and solubility . The primary research value of this compound lies in its role as a versatile synthetic intermediate for the preparation of more complex molecules. Its molecular structure incorporates both a chloropyridine moiety and an oxetan-3-ol group, making it a critical precursor in pharmaceutical research for constructing kinase inhibitors . The chloropyridine group is a common handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for further structural diversification. Concurrently, the oxetane ring is a key motif explored in the development of therapeutics for neurodegenerative diseases and other disorders . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)oxetan-3-ol

InChI

InChI=1S/C8H8ClNO2/c9-7-3-6(1-2-10-7)8(11)4-12-5-8/h1-3,11H,4-5H2

InChI Key

VEFRDVVLKQVKJS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=NC=C2)Cl)O

Origin of Product

United States

Chemical Reactivity and Transformations of 3 2 Chloropyridin 4 Yl Oxetan 3 Ol

Reactions Involving the Oxetane (B1205548) Hydroxyl Group

The tertiary alcohol of the oxetane ring is a key site for various chemical modifications, including etherification, esterification, and acylation reactions.

Etherification and Esterification Reactions

The hydroxyl group can undergo etherification to form ether derivatives. This transformation typically involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Similarly, esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

Nucleophilic Substitution Reactions at the Hydroxyl Center

Direct nucleophilic substitution at the tertiary hydroxyl group is generally challenging due to the poor leaving group nature of the hydroxide (B78521) ion. To facilitate this, the hydroxyl group is often converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. Once converted, the sulfonate ester can be readily displaced by a variety of nucleophiles.

Another approach involves protonation of the hydroxyl group under strongly acidic conditions to form an oxonium ion, which can then be displaced by a nucleophile. However, this method is limited to acid-stable molecules and nucleophiles that are not deactivated by strong acids. libretexts.org

Acylation Reactions

Acylation of the hydroxyl group to form esters is a common transformation. This can be accomplished using acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct. These reactions are typically efficient and provide a straightforward method for introducing various acyl groups onto the oxetane ring. The resulting esters can serve as key intermediates for further synthetic manipulations.

Transformations of the Pyridine Moiety

The 2-chloropyridine (B119429) ring offers opportunities for a variety of functional group interconversions and cross-coupling reactions, significantly expanding the molecular diversity achievable from this starting material.

Functional Group Interconversions on the Chloropyridine Ring

The chlorine atom on the pyridine ring can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiols, at the 2-position of the pyridine ring. The reactivity of the chloropyridine can be influenced by the electronic nature of the substituents on both the pyridine ring and the incoming nucleophile.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for pyridyl-boronic acid derivatives)

The chlorine atom on the pyridine ring is a suitable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the formation of a new carbon-carbon bond by coupling the chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This methodology is highly versatile and enables the synthesis of a wide array of biaryl and heteroaryl compounds. mdpi.com

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, base, and solvent. mdpi.comsemanticscholar.org Microwave irradiation has been shown to enhance the reaction rates and yields in some cases. mdpi.comresearchgate.net This powerful reaction provides a means to connect the 3-(oxetan-3-ol)pyridine core to various other aromatic and heteroaromatic systems, leading to the generation of complex molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Reaction Type Reactants Products Catalyst/Reagents
Suzuki-Miyaura Coupling3-(2-Chloropyridin-4-yl)oxetan-3-ol, Arylboronic acid3-(2-Arylpyridin-4-yl)oxetan-3-olPalladium catalyst, Base

Reactions at the Nitrogen Atom of the Pyridine Ring

The nitrogen atom of the pyridine ring in this compound retains its basic and nucleophilic character, allowing it to participate in a variety of reactions, most notably N-oxidation.

N-Oxidation: The transformation of the pyridine nitrogen to an N-oxide is a common strategy to modify the electronic properties of the ring, often enhancing its reactivity towards certain nucleophiles or electrophiles. The oxidation of the 2-chloropyridine moiety can be achieved using various oxidizing agents. wikipedia.org Hydrogen peroxide is a frequently used oxidant, often in the presence of acids or catalysts. google.com For instance, the synthesis of 2-chloropyridine-N-oxide from 2-chloropyridine has been accomplished with high conversion rates and yields using hydrogen peroxide with catalytic systems like phosphotungstic acid or mesoporous molecular sieves. google.comresearchgate.net A recent development involves a controllable process using a carbonate species-activated hydrogen peroxide system, where peroxymonocarbonate (HCO₄⁻) induces N-oxidation, which in turn facilitates subsequent nucleophilic dechlorination. acs.org This N-oxidation step is crucial as it can lower the energy barrier for further substitutions on the pyridine ring. acs.org

The reaction conditions, such as temperature and catalyst choice, are critical for optimizing the yield and minimizing side reactions. guidechem.com The N-oxide product, 2-chloropyridine-N-oxide, is itself a valuable intermediate for producing pharmaceuticals and fungicides. wikipedia.orgchempanda.com

ReactionReagents/ConditionsProductYieldReference(s)
N-OxidationH₂O₂, Phosphotungstic acid/SiO₂ catalyst, 80°C, 30h3-(2-Chloropyridin-4-yl)-N-oxo-oxetan-3-ol89.8% researchgate.net
N-OxidationH₂O₂, MCM-41 catalyst, 40-90°C, 3-10h3-(2-Chloropyridin-4-yl)-N-oxo-oxetan-3-ol>98% google.com
N-OxidationH₂O₂, Carbonate species (pH manipulation)N-Oxide intermediate- acs.org

Oxetane Ring Opening and Rearrangement Processes

The four-membered oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions under conditions that would not affect less strained ethers like tetrahydrofuran (B95107). This reactivity is a cornerstone of its utility in synthesis.

The scission of the oxetane ring in this compound is typically initiated by acid catalysis. The mechanism of acid-catalyzed ring-opening of epoxides and oxetanes has been studied extensively. libretexts.orglibretexts.orgopenstax.org The process begins with the protonation of the oxetane oxygen, forming a good leaving group and activating the ring towards nucleophilic attack. masterorganicchemistry.comkhanacademy.org

For a tertiary alcohol-substituted oxetane like the title compound, the subsequent step involves the breaking of a carbon-oxygen bond. The transition state exhibits significant carbocationic character at the tertiary carbon, which is stabilized by the adjacent pyridine ring. libretexts.orgmasterorganicchemistry.com This process can be described as a hybrid between an Sₙ1 and Sₙ2 mechanism. libretexts.orgopenstax.org The nucleophile then attacks this electrophilic carbon center. The regiochemistry of the attack is dictated by the stability of the carbocation-like intermediate; thus, for tertiary-substituted oxetanes, the nucleophile preferentially attacks the more substituted carbon. libretexts.orgopenstax.org This leads to the formation of a 1,3-diol derivative.

The ring-opening of the oxetane moiety can be ingeniously coupled with other bond-forming events in tandem reactions to rapidly construct complex polycyclic and fused heterocyclic systems. These strategies are highly valuable in medicinal chemistry for creating diverse molecular scaffolds.

One such approach involves an initial cross-coupling or amination reaction, followed by an in situ intramolecular oxetane ring-opening. acs.orgnih.gov For example, a tandem reaction has been reported that begins with a C-N coupling (using Ullmann or Buchwald-Hartwig conditions) followed by the newly introduced amine acting as an internal nucleophile to open the oxetane ring, thereby forming benzomorpholine scaffolds. nih.gov Similarly, a Suzuki coupling can be followed by an intramolecular attack of a mild nucleophile to open the oxetane, building diverse multicyclic systems that retain a hydroxymethyl group for further functionalization. acs.org Other strategies include Lewis acid-mediated tandem cyclizations of diepoxides to generate polyhydroxylated oxepanes, demonstrating the versatility of ring-opening cascades. rsc.org

Reaction TypeKey StepsResulting ScaffoldReference(s)
Tandem Amination/Ring-Opening1. C-N Coupling (Ullmann or Buchwald-Hartwig) 2. Intramolecular N-attack on oxetaneBenzomorpholines nih.gov
Tandem Suzuki Coupling/Ring-Opening1. C-C Coupling (Suzuki) 2. Intramolecular nucleophilic attack on oxetaneDiverse Polycyclic Systems acs.org
Tandem Alkylation/Ring-Opening1. ortho-selective Friedel-Crafts alkylation 2. Intramolecular O-attack on oxetaneDihydrobenzofurans imperial.ac.uknih.gov

Derivatization Strategies for Enhancing Molecular Complexity

The presence of multiple reactive sites in this compound allows for a wide array of derivatization strategies to build more complex molecules. These can involve C-C bond formation or the introduction of new heteroatoms and ring systems.

The tertiary alcohol of the oxetane ring can be activated by a Lewis or Brønsted acid to generate a stabilized carbocationic intermediate, which can act as an electrophile in Friedel-Crafts alkylation reactions. nsf.govrsc.org This allows for the direct arylation at the C3 position of the oxetane.

Studies on analogous 3-aryl-oxetan-3-ols have shown that this reaction can be directed towards two different outcomes based on the substrate and conditions. imperial.ac.uknih.gov

Formation of 3,3-Diaryloxetanes : Using para-selective conditions with phenol (B47542) nucleophiles, the reaction proceeds as a direct displacement of the hydroxyl group, leading to the formation of 3,3-diaryloxetanes. These products are interesting as potential isosteres for benzophenones and diarylmethanes. imperial.ac.uknih.gov

Formation of Dihydrobenzofurans : Under conditions that favor ortho-alkylation of phenols, a tandem Friedel-Crafts alkylation/ring-opening sequence occurs. The initial C-C bond formation is followed by an intramolecular attack of the phenolic oxygen onto the oxetane ring, resulting in the formation of 3-aryl-3-hydroxymethyl-dihydrobenzofurans. imperial.ac.uknih.gov

This divergent reactivity provides a powerful tool for creating structurally distinct scaffolds from a single precursor.

The molecular framework can be further elaborated by introducing new heteroatoms or entire heterocyclic rings at either the pyridine or oxetane moiety.

On the Pyridine Scaffold: The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). chempanda.comyoutube.com This reaction allows for the displacement of the chloride with a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur. wikipedia.orgnih.govsci-hub.se For example, reactions with amines or alcohols can introduce new side chains or linkers. chempanda.comyoutube.com This substitution is a fundamental transformation for building diversity from the 2-chloropyridine core and is widely used in the synthesis of pharmaceuticals. wikipedia.orgchempanda.com The reactivity towards nucleophiles can be enhanced by the N-oxidation of the pyridine ring. acs.orgresearchgate.net

On the Oxetane Scaffold: The tertiary hydroxyl group on the oxetane ring is a key handle for derivatization. It can be functionalized using standard alcohol chemistry, such as acetylation, to introduce ester groups. nih.gov This functionalization can be used to modify the molecule's physicochemical properties or to install a protecting group before performing chemistry elsewhere on the molecule.


Structural Analysis and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides insights into the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton and Carbon-13 NMR for Structural Elucidation

For a molecule with the proposed structure of 3-(2-Chloropyridin-4-YL)oxetan-3-OL, ¹H and ¹³C NMR spectroscopy would be indispensable for confirming its identity.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the oxetane (B1205548) ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide crucial information about their connectivity. For instance, the protons on the oxetane ring would likely appear as multiplets in the upfield region, while the aromatic protons of the 2-chloropyridine (B119429) moiety would be found in the downfield region. The hydroxyl proton would typically appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms of the 2-chloropyridine ring would resonate in the aromatic region, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The sp³-hybridized carbons of the oxetane ring, including the quaternary carbon attached to the hydroxyl group and the pyridine ring, would appear at higher field strengths.

While specific data for the target compound is unavailable, analysis of structurally related compounds, such as 3-(4-(benzyloxy)phenyl)oxetan-3-ol, can offer predictive insights into the expected chemical shift ranges.

Interactive Table: Predicted ¹H NMR Data for this compound (Hypothetical)

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Pyridine-H 8.0 - 8.5 d
Pyridine-H 7.0 - 7.5 m
Oxetane-CH₂ 4.5 - 5.0 m

Interactive Table: Predicted ¹³C NMR Data for this compound (Hypothetical)

Carbon Predicted Chemical Shift (ppm) Notes
Pyridine-C (C-Cl) 150 - 155
Pyridine-C 145 - 150
Pyridine-C 120 - 125
Oxetane-C (quaternary) 70 - 80

Heteronuclear NMR (e.g., Fluorine-19 NMR for trifluoromethylated analogues)

Heteronuclear NMR techniques, such as Fluorine-19 (¹⁹F) NMR, would be relevant for characterizing analogues of this compound that incorporate fluorine atoms, for example, in a trifluoromethyl group. ¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of fluorine atoms within a molecule.

Advanced Two-Dimensional NMR Experiments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and elucidating complex molecular structures. These experiments would be crucial for confirming the connectivity between the pyridine and oxetane rings in the title compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is particularly useful for identifying the presence of specific functional groups.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

The IR or FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region would be characteristic of the C-O stretching vibrations of the ether linkage in the oxetane ring and the tertiary alcohol.

C=N and C=C Stretches: Aromatic ring stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band in the lower frequency region (typically 600-800 cm⁻¹) could be attributed to the C-Cl stretching vibration.

Raman Spectroscopy

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide further details on the vibrations of the pyridine ring and the oxetane skeleton.

Chromatographic Methods for Purification and Purity Assessment

Column Chromatography and Thin-Layer Chromatography (TLC)

The purification and analysis of intermediates and final products in synthetic chemistry heavily rely on chromatographic techniques. For nitrogen-containing heterocyclic compounds like this compound, column chromatography and thin-layer chromatography (TLC) are indispensable tools for isolation and purity assessment. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from mixtures. In the context of synthesizing pyridine derivatives, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to separate a wide range of organic molecules. nih.gov The choice of the mobile phase (eluent) is critical and is determined by the polarity of the target compound.

For the purification of polar, nitrogen-containing compounds such as this compound, a polar solvent system is typically required. A gradient of solvents, starting from a less polar system and gradually increasing in polarity, is often used to elute compounds from the column based on their affinity for the stationary phase. For instance, purification of related pyridine derivatives has been successfully achieved using solvent systems containing methanol (B129727) (MeOH). nih.gov To mitigate the issue of peak tailing, which can occur with basic compounds like pyridines due to their interaction with acidic silanol (B1196071) groups on the silica surface, a small amount of a basic modifier like triethylamine (B128534) (TEA) is often added to the eluent. nih.gov

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure desired product before being combined and concentrated.

Interactive Table 1: Typical Column Chromatography Parameters for Pyridine Derivatives

ParameterDescriptionTypical Value/System
Stationary Phase The solid adsorbent through which the solvent flows.Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) The solvent or solvent mixture that carries the analyte through the column.Gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol
Eluent Modifier Added to the mobile phase to improve separation or peak shape.0.1 - 1% Triethylamine (TEA) to suppress interaction with silanol groups
Loading Technique Method of applying the crude sample to the column.Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal solvent)
Fraction Analysis Method used to analyze the collected fractions.Thin-Layer Chromatography (TLC) with UV visualization

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. It operates on the same principles as column chromatography but on a smaller scale.

A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica gel. A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in their separation. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds.

For pyridine derivatives, various solvent systems can be employed, and visualization of the separated spots can be achieved by several methods. Since pyridine rings are UV-active, one of the most common non-destructive methods is to view the plate under UV light (typically at 254 nm), where the compounds appear as dark spots on a fluorescent background.

For compounds without a strong UV chromophore or for further characterization, chemical staining agents can be used. illinois.edusarponggroup.com These reagents react with the compounds on the plate to produce colored spots.

Interactive Table 2: Common TLC Visualization Reagents

ReagentPreparationApplicationResult
Iodine Vapor Placing iodine crystals in a sealed chamber. sarponggroup.comPlace the developed and dried TLC plate in the chamber.Many organic compounds appear as brown or yellow-brown spots. sarponggroup.com
Dragendorff's Reagent A two-solution system containing bismuth nitrate/acetic acid and potassium iodide. illinois.eduThe plate is sprayed with the reagent.Nitrogen-containing compounds, such as alkaloids and pyridines, typically yield orange or orange-brown spots on a pale yellow background. illinois.edu
Bromocresol Green A solution of bromocresol green in ethanol. illinois.eduThe plate is sprayed with the solution.Basic compounds, like pyridine derivatives, appear as blue spots on a green background. illinois.edu

Theoretical and Computational Investigations of 3 2 Chloropyridin 4 Yl Oxetan 3 Ol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-(2-chloropyridin-4-yl)oxetan-3-ol. These calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential surface. The distribution of these frontier orbitals is crucial for predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack.

Computational studies can also predict the reactivity of this compound. For instance, DFT calculations can model the transition states of potential reactions, providing insights into the energy barriers and likelihood of different chemical transformations. The electron-withdrawing nature of the chloropyridine moiety can activate the oxetane (B1205548) ring towards certain reactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack on the pyridine (B92270) ring.
LUMO Energy-1.2 eVSuggests potential for nucleophilic attack at the oxetane ring or the carbon atom attached to the chlorine.
Dipole Moment3.5 DReflects the polar nature of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Atomic ChargesC(Cl): +0.15, N: -0.45, O(oxetane): -0.50Quantifies the partial charges on key atoms, highlighting reactive sites.

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotation around single bonds and the puckering of the oxetane ring. Conformational analysis, through computational methods, helps to identify the most stable (lowest energy) conformations. nih.govbeilstein-journals.org The introduction of substituents on the oxetane ring can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org

Table 2: Key Conformational Features of this compound

FeatureDescriptionImplication
Oxetane Ring Puckering The four-membered oxetane ring is not perfectly planar and can adopt a puckered conformation. mdpi.comThe degree of puckering affects the orientation of the substituents and the overall shape of the molecule.
Dihedral Angle (Pyridine-Oxetane) The rotational angle between the plane of the pyridine ring and the oxetane ring.This angle determines the spatial relationship between the two key structural motifs, influencing intermolecular interactions.
Intramolecular Hydrogen Bonding The possibility of a hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring or the oxetane oxygen.Such interactions can lock the molecule into a specific conformation, reducing its flexibility.

Prediction of Reaction Pathways and Mechanistic Insights for Chemical Transformations

Computational chemistry is a powerful tool for predicting and understanding the mechanisms of chemical reactions involving this compound. researchgate.net By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, including the transition states and intermediates.

One of the key reactive features of this molecule is the strained oxetane ring, which is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. nih.govresearchgate.net Computational models can predict the regioselectivity of such ring-opening reactions, indicating which of the C-O bonds is more likely to break. The presence of the 2-chloropyridine (B119429) substituent can influence this reactivity. For instance, the electron-withdrawing nature of the pyridine ring can affect the stability of carbocation intermediates that may form during acid-catalyzed ring-opening. chemrxiv.org

Furthermore, the chlorine atom on the pyridine ring can undergo nucleophilic aromatic substitution (SNAr) reactions. Computational studies can help to assess the feasibility of such reactions and predict the relative reactivity of different nucleophiles. The hydroxyl group of the oxetane moiety can also participate in various transformations, such as esterification or etherification, and computational models can provide insights into the mechanisms and energetics of these processes. researchgate.net

Table 3: Predicted Reactivity of this compound

Reaction TypePredicted Outcome and Mechanistic Insight
Acid-Catalyzed Ring-Opening Protonation of the oxetane oxygen followed by nucleophilic attack, likely leading to the formation of a diol. Computational studies can predict the stereochemistry of the product. researchgate.net
Nucleophilic Aromatic Substitution The chlorine atom on the pyridine ring can be displaced by strong nucleophiles. The reaction mechanism is likely to proceed via a Meisenheimer complex, the stability of which can be assessed computationally.
Oxidation of the Hydroxyl Group The tertiary alcohol can be resistant to oxidation under standard conditions. Computational modeling can explore the feasibility of using stronger oxidizing agents.

Computational Assessment of Molecular Descriptors Influencing Chemical Behavior and Interactions

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. nih.gov Computational methods are widely used to calculate these descriptors, which are then used to understand and predict the behavior of the molecule.

The incorporation of the oxetane ring imparts a significant degree of three-dimensionality to this compound. nih.govacs.org This is a desirable feature in medicinal chemistry as "non-flat" molecules often exhibit higher target selectivity and improved pharmacokinetic properties. nih.gov Computational tools can quantify the three-dimensionality of the molecule using descriptors such as the Principal Moments of Inertia (PMI) and the fraction of sp3 hybridized carbons (Fsp3). The oxetane ring, being a small, sp3-rich scaffold, contributes favorably to these descriptors. nih.gov

The molecular volume is another important descriptor that can be calculated computationally. It is related to the molecule's size and can influence its ability to fit into the binding pocket of a biological target. The oxetane motif has a molecular volume comparable to that of a gem-dimethyl group, but with significantly higher polarity, making it a valuable bioisostere. acs.org

Table 4: Calculated Molecular Shape and Size Descriptors

DescriptorCalculated Value (Hypothetical)Significance
Fraction of sp3 Carbons (Fsp3) 0.4Indicates a good degree of saturation and three-dimensionality.
Principal Moments of Inertia (PMI) Ratio (I1/I3, I2/I3) = (0.5, 0.8)Suggests a shape that is neither perfectly linear nor perfectly spherical, but rather occupies three-dimensional space.
Molecular Volume 150 ųProvides an estimate of the space occupied by the molecule, relevant for binding interactions.

Note: The values in this table are hypothetical and for illustrative purposes.

The acid-base properties of this compound are primarily determined by the basicity of the pyridine nitrogen and the acidity of the hydroxyl group. Computational methods, such as those based on thermodynamic cycles, can predict the pKa values of these functional groups.

The pyridine ring is a basic heterocycle. chemenu.com However, the basicity of the nitrogen atom in this compound is modulated by several factors. The electron-withdrawing effect of the chlorine atom at the 2-position is expected to decrease the basicity of the pyridine nitrogen. researchgate.net

The incorporation of the oxetane ring also plays a crucial role in modulating the basicity of the molecule. The electronegative oxygen atom of the oxetane has a powerful inductive electron-withdrawing effect that propagates to the 3-position. nih.gov This effect can influence the electronic properties of the attached pyridine ring, potentially further reducing the basicity of the nitrogen atom. A reduction in basicity can be advantageous in drug design, as it can improve oral absorption and reduce interactions with off-target proteins. digitellinc.com

The hydroxyl group on the oxetane ring is a weak acid. Its pKa can also be estimated using computational methods. The electronic environment created by the chloropyridine and oxetane rings will influence the acidity of this proton.

Table 5: Predicted Acid-Base Properties

Functional GroupPredicted pKa (Hypothetical)Influence of Molecular Structure
Pyridine Nitrogen (Conjugate Acid) 3.5The basicity is reduced by the electron-withdrawing effects of both the chlorine atom and the oxetane ring.
Oxetane Hydroxyl Group 15.0The acidity is influenced by the inductive effects of the surrounding groups.

Note: The values in this table are hypothetical and for illustrative purposes.

Medicinal Chemistry and Bioisosteric Applications of Oxetane Pyridyl Architectures

Oxetane (B1205548) as a Bioisostere in Rational Drug Design

Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a powerful strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The oxetane ring, with its unique combination of polarity, three-dimensionality, and metabolic stability, has emerged as a versatile bioisostere for several common functional groups. acs.orgresearchgate.net

The geminal dimethyl group is frequently incorporated into drug candidates to block metabolic oxidation at a vulnerable position. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other drug-like properties. Pioneering work has demonstrated that a 3,3-disubstituted oxetane can serve as an effective surrogate for the gem-dimethyl group. acs.orgnih.gov This substitution can maintain or even enhance metabolic stability without the associated increase in lipophilicity, a concept that has been influential in the field. acs.orgnih.gov The oxetane's polar nature, stemming from the ether oxygen, contributes to this favorable property modulation. nih.gov

The carbonyl group is a ubiquitous functional group in bioactive molecules, but it can be susceptible to metabolic reduction or other enzymatic degradation pathways. The oxetane ring has been successfully employed as a bioisosteric replacement for carbonyls. acs.orgnih.gov The similar dipole moment and hydrogen bond accepting capabilities of the oxetane oxygen compared to a carbonyl oxygen allow it to mimic the interactions of the original group with a biological target. acs.orgnih.gov A key advantage of this replacement is the enhanced stability of the oxetane ring to enzymatic attack compared to the carbonyl group. acs.org

Building on the concept of the oxetane ring as a carbonyl surrogate, the oxetan-3-ol (B104164) moiety has been investigated as a potential bioisostere for the carboxylic acid group. nih.govacs.org Carboxylic acids are common in drug molecules but their acidic nature can lead to poor membrane permeability and rapid clearance. The oxetan-3-ol group, while not acidic, can act as a hydrogen bond donor and acceptor, mimicking some of the key interactions of a carboxylic acid. researchgate.net This substitution can lead to improved brain penetration, making it a particularly interesting strategy for central nervous system (CNS) drug design. acs.orgresearchgate.net Research suggests that oxetan-3-ol holds promise as a viable alternative to the carboxylic acid moiety in certain therapeutic contexts. nih.govacs.orgnih.gov

Impact of the Oxetane Moiety on Ligand-Receptor Interactions and Molecular Recognition

The introduction of an oxetane ring into a molecule can have profound effects on its three-dimensional shape and how it interacts with its biological target. These effects are critical for determining the potency and selectivity of a drug candidate.

Structure-Activity Relationship (SAR) Studies of Oxetane-Containing Compounds

The oxetane ring is not merely a passive component of a molecule; its distinct structural and electronic features actively influence a compound's biological profile. It is recognized for its ability to improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also affecting the basicity of nearby functional groups. acs.orgacs.org These characteristics make it an attractive isostere for more common functionalities like gem-dimethyl or carbonyl groups. researchgate.netchemrxiv.org

The biological activity of compounds containing the oxetane-pyridyl scaffold is highly sensitive to the nature and position of substituents on both the oxetane and pyridine (B92270) rings. SAR studies focus on systematically modifying these substituents to enhance potency, selectivity, and pharmacokinetic properties.

The introduction of an oxetane can increase steric bulk without a significant rise in lipophilicity, a desirable trait in drug design. acs.org Furthermore, the oxetane moiety can block metabolically weak spots in a molecule and increase its three-dimensionality, which can lead to better binding in a target protein's pocket and improved aqueous solubility. nih.gov For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, incorporating an oxetane moiety into a tetrahydropyridine (B1245486) scaffold led to a compound with superior potency and significantly improved cell permeability. nih.gov

In the context of BACE1 inhibitors, which feature a related 1,4-oxazine core, the introduction of electron-withdrawing groups was a key strategy. These substituents lowered the pKa of a crucial amidine group, which was instrumental in improving in vivo efficacy. nih.govnih.gov The substitution pattern on the oxetane ring itself is also critical; studies have shown that 3-substituted oxetanes are often more metabolically stable than their 2-substituted counterparts. acs.org

Scaffold/Compound ClassSubstituent ModificationObserved Effect on Biological Activity/PropertiesReference
BTK InhibitorsIncorporation of an oxetane into a tetrahydropyridine scaffoldSubstantially improved permeability and potent cellular activity. nih.gov
1,4-Oxazine BACE1 InhibitorsIntroduction of electron-withdrawing groups (e.g., -F, -CF3)Reduced pKa of the amidine group, leading to excellent in vivo efficacy. Replacement of -F with -CF3 improved the cardiovascular safety margin. nih.gov
EZH2 InhibitorsIntroduction of a methoxymethyl-oxetane substituentDrastically improved metabolic and solubility properties; acted as a less lipophilic surrogate for a THF ring. acs.org
General Oxetane DerivativesSubstitution at the 3-position vs. the 2-position3-substituted oxetanes generally exhibit greater metabolic stability. acs.org
MMP-13 InhibitorsReplacement of a methyl group with an oxetane unitMaintained potent inhibitory activity while significantly improving metabolic stability and aqueous solubility. nih.gov

Structure-guided design leverages detailed knowledge of the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. The unique geometry of the oxetane ring makes it a valuable tool in this approach. The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane an excellent hydrogen-bond acceptor. acs.orgmdpi.com This feature can be exploited to form specific interactions within a protein's active site.

Docking studies have shown that the oxetane moiety can establish critical hydrogen bonds. For example, in the design of inhibitors for the FTO demethylase, the oxetane fragment formed a favorable hydrogen bond with a serine residue (Ser 229), contributing to potent and selective inhibition. nih.gov Similarly, in the optimization of BACE1 inhibitors, efforts were focused on modulating physicochemical properties to improve interactions within the enzyme's active site and enhance brain penetration. nih.govdundee.ac.uk The replacement of a flexible morpholine (B109124) moiety with a more rigid spirocyclic oxetane has been shown to improve ligand-binding efficiency.

Optimization strategies often involve a multi-parameter approach where potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties are fine-tuned concurrently. The introduction of an oxetane is frequently a late-stage optimization step to address issues like poor solubility, high metabolic clearance, or undesirable lipophilicity in a lead compound. nih.govacs.org

Target/Compound ClassDesign/Optimization StrategyRationale/OutcomeReference
FTO Demethylase InhibitorsStructure-based design using docking studiesThe oxetane moiety formed a key hydrogen bond with Ser 229 in the active site, enhancing potency. nih.gov
BACE1 InhibitorsLead optimization focused on reducing amidine pKaModulated permeation and P-glycoprotein efflux, leading to orally bioavailable and centrally active compounds. nih.gov
EZH2 InhibitorsIntroduction of an oxetane as a less lipophilic surrogate for a THF ringImproved metabolic stability, solubility, and fit within the protein pocket. acs.org
General Drug DiscoveryUse of oxetane as a bioisostere for carbonyl or gem-dimethyl groupsImproves physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity. researchgate.netchemrxiv.org

Applications of Oxetane-Pyridyl Scaffolds in Diverse Therapeutic Areas

The combination of the oxetane's favorable physicochemical properties with the versatile chemistry of the pyridine ring makes the oxetane-pyridyl scaffold a privileged structure in medicinal chemistry. nih.gov This architecture serves as a valuable starting point for the development of drugs across multiple disease areas.

The compound 3-(2-Chloropyridin-4-YL)oxetan-3-OL and its analogs are valuable synthetic intermediates, or building blocks, for constructing more complex molecules. researchgate.neteurjchem.com The oxetane-3-ol functionality allows for further chemical elaboration. For example, Friedel-Crafts reactions using oxetan-3-ols can produce 3,3-diaryloxetanes, which are considered isosteres of benzophenones. researchgate.net

The utility of such building blocks is demonstrated in the synthesis of oxetane-containing indole (B1671886) analogues, where a Lewis acid like tin(IV) chloride mediates the reaction between an indole and an oxetan-3-ol derivative to form a new carbon-carbon bond. nih.gov This highlights how the oxetane-pyridyl core can be integrated into larger, more complex scaffolds. Furthermore, ynones bearing an oxetane moiety have been used as precursors to synthesize a variety of N-heterocycles, including pyrazoles and pyrimidines, showcasing the scaffold's versatility. nih.gov

Building BlockSynthetic TransformationResulting Biologically Active Molecule/ScaffoldReference
3-(3,4,5-trimethoxyphenyl)oxetan-3-olSnCl4-mediated reaction with various indolesOxetane-containing indole analogues nih.gov
Oxetan-3-olUsed as a precursor in multi-step synthesesSource of the oxetane unit in drug development for various derivatives. researchgate.net
Oxetane-bearing YnonesCondensation with hydrazines or amidinesOxetane-containing pyrazoles and pyrimidines nih.gov
Oxetane-3-olsFriedel-Crafts reaction with phenols3,3-Diaryloxetanes (benzophenone isosteres) researchgate.net
Fmoc-protected dipeptides with oxetane modificationSolid-phase peptide synthesis (SPPS)Oxetane modified peptides (OMPs) scispace.com

The oxetane-pyridyl scaffold and its bioisosteres have been particularly impactful in the design of enzyme inhibitors, most notably for beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. rsc.org The goal in developing BACE1 inhibitors is to reduce the production of amyloid-beta (Aβ) peptides in the brain. nih.govnih.gov

Compound/SeriesTarget EnzymeKey Finding/ContributionReference
1,4-Oxazine derivativesBACE1Optimization of substituents reduced pKa and improved in vivo efficacy, lowering Aβ levels in the brain and CSF. nih.govnih.gov
Compound 3 (Janssen)BACE1Replacement of a fluoro group with a CF3 group improved the cardiovascular safety margin, enabling clinical progression. nih.gov
Aminothiazine derivatives (LY2811376, LY2886721)BACE1Advanced into clinical trials but were discontinued (B1498344) due to toxicity issues, highlighting the challenges in BACE1 inhibitor development. nih.gov
Cyclopropyl-fused 1,3-thiazepineBACE1Showed high in vitro potency in enzymatic and cellular assays. nih.gov

Advanced Applications and Future Directions in Oxetane Chemistry

Oxetanes in Supramolecular Chemistry and Materials Science

The distinct structural and electronic properties of oxetanes make them highly valuable building blocks in supramolecular chemistry and materials science. The strained C–O–C bond angle in the oxetane (B1205548) ring exposes the oxygen's lone pairs, rendering it a potent hydrogen-bond acceptor and a strong Lewis base. beilstein-journals.org This characteristic is fundamental to its role in forming ordered supramolecular structures and advanced polymers.

In materials science, oxetanes are primarily used as monomers for ring-opening polymerization to create polyoxetanes (POX), a class of engineering polymers. wikipedia.orgnih.gov The properties of these polymers, such as crystallinity and melting point, can be precisely controlled by the substituents on the oxetane ring. wikipedia.org For instance, symmetrically 3,3-disubstituted oxetanes yield crystalline polymers, while monosubstituted versions are typically amorphous. wikipedia.org This tunability allows for the creation of a wide range of materials, from tough, rubbery copolymers with tetrahydrofuran (B95107) (THF) to high-performance thermoplastics. wikipedia.org One of the few oxetane polymers to see industrial application was Penton, derived from 3,3-bis(chloromethyl)oxetane (B146354) (BCMO), which was valued for its high heat-distortion temperature and chemical resistance. wikipedia.org

Modern research focuses on creating functional materials by copolymerizing oxetane derivatives. Sugar-derived oxetanes, such as those from D-xylose, are used to synthesize fully biobased and water-soluble polyesters. acs.orgrsc.org These copolymers have shown significant potential as excipients in pharmaceutical formulations, where they can stabilize the amorphous forms of poorly soluble drugs, thereby enhancing their bioavailability. rsc.org Furthermore, the copolymerization of oxetanes with feedstocks like carbonyl sulfide (B99878) (COS) is being explored to produce novel sulfur-containing polymers, offering pathways to materials with unique backbone compositions and degradability profiles. acs.org

Table 1: Properties and Applications of Selected Polyoxetanes

Monomer Polymer Type Key Properties Applications
Oxetane Homopolymer (POX) Thermoplastic, M.p. 35 °C Base for functional polymers
3,3-bis(chloromethyl)oxetane (BCMO) Homopolymer (Penton) High heat resistance, chemical resistance, self-extinguishing Sterilizable goods, engineering components wikipedia.org
3-azidomethyl-3-methyloxetane (AMMO) Copolymer Energetic, forms elastomeric binders High-performance energetic composites, binders for propellants nih.gov

Development of Novel Oxetane-Based Chemical Probes and Tools for Biological Research

The oxetane motif is increasingly being integrated into chemical probes and tools for elucidating biological processes. Its metabolic stability compared to other functional groups, combined with its ability to introduce three-dimensionality, makes it an excellent scaffold for designing inert mimics of reactive biological substrates. acs.orgnih.gov

A notable application is the development of oxetane-based surrogates for polyketides. Polyketides are a class of natural products whose study is hampered by the high reactivity of their poly-β-ketone substrates. Researchers have successfully synthesized oxetane-containing mimics where the oxetane ring serves as a stable isostere of a carbonyl group. These probes have enabled the structural and mechanistic characterization of polyketide synthase (PKS) enzymes, providing insights into how these enzymatic complexes control substrate positioning and catalysis.

Furthermore, the development of oxetane sulfonyl fluorides (OSFs) has opened new avenues for creating versatile chemical probes. nih.gov These reagents are stable yet reactive enough to couple with various nucleophilic functional groups found in biomolecules, allowing for the facile construction of complex probes. This platform enables the combination of the beneficial physicochemical properties of the oxetane ring with reporter tags or other functional moieties, facilitating the creation of novel tools for chemical biology and drug discovery. nih.gov

Innovative Methodologies for Sustainable and Scalable Oxetane Synthesis and Functionalization

The growing demand for oxetanes in medicinal chemistry and materials science has spurred the development of innovative, sustainable, and scalable synthetic methods. While classical methods like the Williamson ether synthesis are effective, they often require harsh conditions and multi-step preparation of precursors. acs.org Modern methodologies aim to overcome these limitations.

Recent advances include photoredox-catalyzed approaches that enable the synthesis of oxetanes directly from native alcohol substrates. nih.govresearchgate.net This strategy introduces a new synthetic disconnection, avoiding the need for pre-functionalized starting materials and often proceeding with high diastereoselectivity. Another key area of innovation is the development of robust and scalable protocols for producing highly substituted oxetanes. Methodologies have been optimized for the synthesis of 3,3-disubstituted oxetanes, with some processes demonstrated to be scalable to the kilogram level in a single run. rsc.org

For functionalization, enzymatic catalysis is an emerging sustainable approach that can reduce waste and energy consumption. nih.gov On the industrial side, catalytic systems using reagents like triisobutylaluminium–water have been refined for the ring-opening polymerization of oxetane monomers, providing precise control over the properties of the resulting polymers. nih.gov

Table 2: Comparison of Modern Oxetane Synthesis Methodologies

Methodology Key Features Advantages Typical Substrates
Photoredox Catalysis nih.govresearchgate.net C–H functionalization of alcohols Uses native alcohols, avoids pre-functionalization, high diastereoselectivity Complex alcohols, polycyclic systems
Strain-Release-Driven Synthesis wikipedia.org Modular two-step process from oxetan-3-one Operationally simple, robust, scalable, broad scope Oxetan-3-one, organometallic reagents
Optimized Cyclization rsc.org Protocols for 3,3-disubstitution Scalable to kg-scale, high yield of previously inaccessible compounds Dihaloalkanes, diols

Integration of High-Throughput Screening and Computational Methods in Oxetane Library Design

The design and synthesis of oxetane-containing compound libraries have been significantly accelerated by the integration of computational methods and high-throughput screening (HTS). These technologies allow for the rational design of molecules with desired properties and the rapid evaluation of their biological or material performance.

Computational screening, often employing density functional theory (DFT), is used to predict the properties of novel oxetane derivatives before synthesis. This approach can estimate key parameters such as heat of formation, density, and ring strain energy, enabling the identification of promising candidates for applications like energetic materials. nih.gov For drug discovery, computational models help predict how the oxetane motif will influence a compound's physicochemical properties, such as lipophilicity (LogP), aqueous solubility, and metabolic stability. nih.gov

Once libraries of oxetane-containing compounds are designed and synthesized, HTS is employed for rapid evaluation. For example, high-throughput miniaturized screening has been used to assess the ability of oxetane-based polymers to act as formulation excipients for stabilizing amorphous drugs. rsc.org In drug discovery, HTS enables the efficient screening of large compound libraries against biological targets to identify initial "hit" compounds. This combination of in-silico design and rapid experimental validation streamlines the discovery pipeline, making the exploration of oxetane chemical space more efficient and cost-effective.

Emerging Roles of Pyridine-Substituted Oxetanes in Targeted Covalent Inhibitor Design and PROTAC Development

Pyridine-substituted oxetanes, such as 3-(2-Chloropyridin-4-YL)oxetan-3-OL, are emerging as highly promising scaffolds in two of the most advanced areas of drug discovery: targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs).

Targeted Covalent Inhibitors (TCIs): TCIs function by forming a permanent covalent bond with a specific amino acid residue on their target protein, leading to potent and durable inhibition. nih.gov The design of a TCI requires a "warhead"—a reactive electrophilic group—and a recognition moiety that directs the warhead to the target site. researchgate.net Pyridine-containing structures are frequently used as recognition elements in potent kinase inhibitors. nih.gov

A molecule like this compound is an ideal starting point for TCI design.

Recognition: The pyridine (B92270) ring can serve as a hydrogen bond acceptor and engage in specific interactions within a protein's binding pocket, providing target affinity and selectivity. nih.gov

Scaffold: The oxetane ring provides a rigid, three-dimensional scaffold that can optimally position the pyridine and the warhead. It also improves key physicochemical properties like solubility while reducing the basicity of any nearby amine groups. nih.gov

Warhead Potential: The 2-chloro substituent on the pyridine ring represents a potential latent warhead or a handle for chemical modification. While not a classical warhead, its reactivity could be harnessed, or it could be readily replaced with a more conventional electrophile, such as an acrylamide (B121943) or a cyanoacrylamide, to target nucleophilic residues like cysteine or lysine. researchgate.netyoutube.com

PROTAC Development: PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. They consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. The development of novel linkers and warheads is a key area of PROTAC research.

Oxetane derivatives are being explored as components in this technology. Recent work has demonstrated that oxetane sulfonyl fluorides can be used to construct linkers or couple with E3 ligase ligands, showcasing the utility of the oxetane motif in PROTAC design. nih.gov For a molecule like this compound, the tertiary alcohol group on the oxetane ring provides a perfect attachment point for a linker. This would allow the pyridine-oxetane portion to act as the target-binding element, which could then be connected to an E3 ligase binder to create a novel PROTAC, potentially leading to highly effective and selective protein degraders. The development of covalent PROTACs, which offer enhanced selectivity and prolonged action, further highlights the potential for pyridine-substituted oxetanes that can engage their targets covalently. google.com

Table of Compounds Mentioned

Compound Name
This compound
3,3-bis(chloromethyl)oxetane (BCMO)
Tetrahydrofuran (THF)
D-xylose
Carbonyl sulfide (COS)
Oxetane sulfonyl fluorides (OSFs)
Oxetan-3-one
3-azidomethyl-3-methyloxetane (AMMO)
3,5-anhydro-1,2-O-isopropylidene-d-xylofuranose
Acrylamide

Q & A

Q. Q1. What are the standard synthetic routes for 3-(2-chloropyridin-4-YL)oxetan-3-OL, and how do reaction conditions impact yield?

Methodological Answer: The compound is synthesized via functionalization of pyridine precursors. A typical route involves:

Chlorination : Introducing the chlorine substituent at the pyridine ring’s 2-position using POCl₃ or SOCl₂ under reflux .

Oxetane Formation : Reacting the chlorinated pyridine with an oxetane precursor (e.g., oxetan-3-one) via nucleophilic addition or cyclization in tetrahydrofuran (THF) at −78°C to 0°C .

Hydroxylation : Introducing the hydroxyl group via acid-catalyzed hydrolysis or biocatalytic methods (e.g., Burkholderia sp. MAK1 for regioselective hydroxylation) .
Key Considerations :

  • Solvent choice (e.g., THF vs. dichloromethane) affects reaction kinetics.
  • Temperature control minimizes side reactions like ring-opening of the oxetane .
    Yield Optimization : Use anhydrous conditions and catalytic bases (e.g., NaH) to enhance nucleophilicity.

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 4.5–5.0 ppm confirm oxetane protons; δ 7.5–8.5 ppm indicate pyridine aromatic protons .
    • ¹³C NMR : Signals near 80–90 ppm correspond to oxetane carbons, while 140–160 ppm confirm pyridine carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₇ClNO₂: calculated 184.02 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the oxetane-pyridine dihedral angle (~60–70°) .

Q. Q3. What are the key physicochemical properties influencing experimental design?

Answer :

Property Value Experimental Implication
Solubility 10–20 mg/mL in DMSOUse DMSO for in vitro assays .
LogP ~1.5Moderate lipophilicity suggests blood-brain barrier penetration potential .
pKa ~12 (hydroxyl group)Stable under neutral to acidic conditions .
Melting Point 120–125°CStorage at 4°C to prevent decomposition .

Advanced Research Questions

Q. Q4. How does the oxetane ring’s strain influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer : The oxetane’s ring strain (≈26 kcal/mol) increases electrophilicity at the C3 position, facilitating:

  • Nucleophilic Attack : Reacts with amines (e.g., benzylamine) in THF to form oxazolidine derivatives .
  • Ring-Opening : Susceptible to acidic/basic conditions (e.g., HCl/NaOH), producing linear diols. Mitigate via pH control (pH 6–8) .
    Case Study :
    Substitution with morpholine under mild conditions (room temperature, 12 hrs) achieves >80% yield of a bioactive derivative .

Q. Q5. What computational strategies predict the compound’s binding affinity to kinase targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., JAK2). The chloropyridine moiety forms halogen bonds with Leu855 and Val863 .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of the oxetane ring in hydrophobic binding pockets .
    Validation : Compare docking scores (e.g., −9.2 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Q. Q6. How can contradictory data on the compound’s metabolic stability be resolved?

Methodological Answer : Contradictions arise from:

Species Differences : Human liver microsomes (HLM) vs. rat hepatocytes (e.g., t₁/₂ = 2 hrs vs. 4 hrs).

Assay Conditions : NADPH concentration (1–2 mM) impacts CYP450-mediated oxidation .
Resolution Strategies :

  • Standardize protocols using pooled HLM and LC-MS/MS quantification.
  • Test derivatives with fluorinated pyridine groups to block metabolic hotspots .

Q. Q7. What bioisosteric applications does the oxetane-hydroxyl group enable in drug design?

Methodological Answer : The oxetane acts as a carboxylic acid bioisostere:

  • pKa Adjustment : Increases from ~5 (carboxylic acid) to ~12, reducing ionization and enhancing membrane permeability .
  • Case Study : Replacement of a carboxylic acid in a COX-2 inhibitor with oxetan-3-ol improved oral bioavailability by 3-fold .
    Synthetic Guidance : Use Mitsunobu reactions (DEAD, PPh₃) to introduce oxetane groups into lead compounds .

Q. Q8. What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer : Challenges :

  • Low yields (<50%) due to oxetane ring instability during workup.
  • High catalyst loading in biocatalytic steps .
    Solutions :
  • Flow Chemistry : Continuous synthesis minimizes intermediate degradation .
  • Green Catalysts : Immobilize Burkholderia sp. MAK1 on silica gel for reuse in hydroxylation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.